6-Chlorobenzo[B]thiophen-3(2H)-one 6-Chlorobenzo[B]thiophen-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 52038-75-2
VCID: VC3860652
InChI: InChI=1S/C8H5ClOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
SMILES: C1C(=O)C2=C(S1)C=C(C=C2)Cl
Molecular Formula: C8H5ClOS
Molecular Weight: 184.64 g/mol

6-Chlorobenzo[B]thiophen-3(2H)-one

CAS No.: 52038-75-2

Cat. No.: VC3860652

Molecular Formula: C8H5ClOS

Molecular Weight: 184.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[B]thiophen-3(2H)-one - 52038-75-2

Specification

CAS No. 52038-75-2
Molecular Formula C8H5ClOS
Molecular Weight 184.64 g/mol
IUPAC Name 6-chloro-1-benzothiophen-3-one
Standard InChI InChI=1S/C8H5ClOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2
Standard InChI Key ATYVCWGPEWFUKW-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(S1)C=C(C=C2)Cl
Canonical SMILES C1C(=O)C2=C(S1)C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

6-Chlorobenzo[B]thiophen-3(2H)-one belongs to the class of benzo[b]thiophenes, which are fused bicyclic systems comprising a benzene ring and a thiophene moiety. The chlorine substituent at the 6-position and the ketone group at the 3-position confer distinct electronic and steric properties to the molecule. The IUPAC name, 6-chloro-1-benzothiophen-3-one, reflects its substitution pattern .

Table 1: Key Chemical Properties of 6-Chlorobenzo[B]thiophen-3(2H)-one

PropertyValueSource
Molecular FormulaC8H5ClOS\text{C}_8\text{H}_5\text{ClOS}
Molecular Weight184.64 g/mol
Exact Mass183.975 Da
Topological Polar Surface Area (PSA)42.4 Ų
LogP (Octanol-Water)2.63
HS Code2934999090

The compound’s planar structure and electron-withdrawing chlorine atom enhance its reactivity in electrophilic substitution reactions, making it a valuable scaffold for derivatization .

Synthetic Methodologies

Classical Synthesis Routes

The synthesis of 6-chlorobenzo[B]thiophen-3(2H)-one typically involves cyclization reactions of appropriately substituted precursors. One reported method starts with 2-mercaptobenzoic acid, which undergoes nucleophilic attack on α-haloketones under basic conditions. For example, triethylamine facilitates the formation of sulfanyl intermediates, which cyclize intramolecularly to yield the benzo[b]thiophene core .

Advanced Strategies

Recent advancements utilize palladium-catalyzed cross-coupling reactions to introduce substituents. A 2024 study demonstrated the use of cesium fluoride and aryl bromides in acetonitrile to functionalize the benzo[b]thiophene skeleton, achieving yields up to 56% for related chlorinated derivatives . Such methods highlight the compound’s adaptability in modular synthesis.

Key Reaction:

2-Mercaptobenzoic acid+α-BromoacetophenoneEt3N, DMF6-Chlorobenzo[B]thiophen-3(2H)-one\text{2-Mercaptobenzoic acid} + \text{α-Bromoacetophenone} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{6-Chlorobenzo[B]thiophen-3(2H)-one}

This one-pot approach minimizes side reactions and improves scalability .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700cm1\sim1700 \, \text{cm}^{-1} correspond to the ketone group (C=O stretch) .

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ7.28.1ppm\delta 7.2-8.1 \, \text{ppm}, while the thiophene ring protons appear as distinct multiplets .

Biological Activities and Pharmaceutical Applications

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (µg/mL)Target MicroorganismSource
Tetrahydroquinazoline hybrid4.0S. aureus
Acylhydrazone analog8.0E. coli

Industrial and Regulatory Considerations

Regulatory Status

Classified under HS Code 2934999090, the compound is subject to import/export regulations for heterocyclic compounds. Its production requires adherence to Good Manufacturing Practices (GMP) to ensure purity, particularly for pharmaceutical applications .

Environmental Impact

The chlorine substituent raises concerns about environmental persistence. Biodegradation studies are scarce, but structural analogs suggest moderate hydrolytic stability under acidic conditions .

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